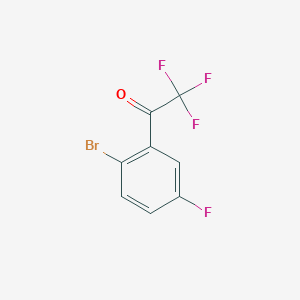

2'-Bromo-2,2,2,5'-tetrafluoroacetophenone

Description

Properties

IUPAC Name |

1-(2-bromo-5-fluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O/c9-6-2-1-4(10)3-5(6)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBTYVLGTADXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601216519 | |

| Record name | Ethanone, 1-(2-bromo-5-fluorophenyl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445995-82-3 | |

| Record name | Ethanone, 1-(2-bromo-5-fluorophenyl)-2,2,2-trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445995-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2-bromo-5-fluorophenyl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 2,2,2-trifluoroacetophenone Derivatives

One of the primary routes to 2'-Bromo-2,2,2,5'-tetrafluoroacetophenone involves the bromination of 2,2,2-trifluoroacetophenone derivatives that already contain fluorine substituents on the aromatic ring.

- Starting Material: 2,2,2-trifluoroacetophenone with fluorine substituents at the 5' position.

- Brominating Agents: Bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.

- Reaction Conditions: Typically carried out in an inert solvent such as dichloromethane or acetic acid, at low to moderate temperatures to ensure regioselectivity.

- Mechanism: The electron-withdrawing fluorines activate the aromatic ring toward electrophilic substitution at the 2' position, allowing selective bromination.

This method leverages the directing effects of fluorine atoms to achieve high selectivity for the 2'-bromo substitution, minimizing polybromination or substitution at undesired positions.

Synthesis via Grignard Reagent and Trifluoroacetylation

Another effective synthetic route involves the preparation of an aryl Grignard reagent from a suitably brominated fluorinated aromatic precursor, followed by reaction with trifluoroacetyl compounds.

Step 1: Preparation of Grignard Reagent

- React 2-bromo-5-fluorobenzene or related fluorinated bromoarene with magnesium chips in anhydrous tetrahydrofuran (THF) under inert atmosphere.

- Conditions: Initiation with 1,2-dibromoethane at mild temperatures (~20 °C), stirring for several hours to form the arylmagnesium bromide intermediate.

Step 2: Reaction with Trifluoroacetyl Compound

- The arylmagnesium bromide intermediate is reacted with trifluoroacetyl chloride or trifluoroacetic anhydride.

- The reaction proceeds to form the corresponding 2'-bromo-2,2,2,5'-tetrafluoroacetophenone after acidic workup.

-

- Mild reaction conditions.

- High regioselectivity and yields.

- Scalable for industrial production.

| Step | Reagents/Conditions | Description |

|---|---|---|

| s1-1 | Magnesium chips (0.22 mol), THF (120 mL), stir at RT | Formation of magnesium suspension |

| s1-2 | 2-bromo-5-fluorobenzene (0.2 mol), THF (100 mL) | Preparation of aryl bromide solution |

| s1-3 | Add aryl bromide solution dropwise to magnesium at 20 °C, with 1,2-dibromoethane initiator | Formation of Grignard reagent |

| s2 | Add trifluoroacetyl chloride, stir, then acid workup | Formation of target tetrafluoroacetophenone |

This method is adapted from synthesis protocols for similar trifluoroacetophenone derivatives bearing halogen substituents and is applicable to 2'-bromo-2,2,2,5'-tetrafluoroacetophenone with appropriate starting materials.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination of trifluoroacetophenone | 2,2,2-trifluoroacetophenone derivatives | Br2 or NBS | Low to moderate temperature, inert solvent | Simple, direct bromination | Requires careful control to avoid polybromination |

| Grignard reagent formation + trifluoroacetylation | 2-bromo-5-fluorobenzene, Mg, THF, trifluoroacetyl chloride | Mg, THF, trifluoroacetyl chloride | Mild temperature (~20 °C), inert atmosphere | High selectivity, scalable | Sensitive to moisture, requires dry conditions |

Research Findings and Analysis

Selectivity: The electron-withdrawing fluorine atoms strongly influence regioselectivity in bromination, favoring substitution at the 2' position adjacent to fluorine atoms, which is critical for obtaining pure 2'-bromo derivatives.

Yield and Purity: The Grignard-based method yields high purity products with yields often exceeding 70-80% in lab-scale reactions, making it suitable for industrial production.

Reaction Conditions: The use of mild temperatures and common solvents such as THF reduces energy consumption and equipment requirements compared to methods requiring cryogenic conditions.

Scalability: The Grignard approach has been demonstrated in patent literature for large-scale synthesis of related trifluoroacetophenone derivatives, indicating its practical applicability.

Chemical Reactions Analysis

Types of Reactions: 2'-Bromo-2,2,2,5'-tetrafluoroacetophenone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH3).

Major Products Formed:

Oxidation: The oxidation of 2'-Bromo-2,2,2,5'-tetrafluoroacetophenone can yield carboxylic acids or ketones.

Reduction: Reduction reactions typically produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various substituted aromatic compounds.

Scientific Research Applications

2'-Bromo-2,2,2,5'-tetrafluoroacetophenone is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Additionally, it is employed in the study of fluorinated compounds and their biological activities.

Mechanism of Action

2'-Bromo-2,2,2,5'-tetrafluoroacetophenone is similar to other fluorinated acetophenones, such as 2,2,2,4'-tetrafluoroacetophenone and 2,2,2,3'-tetrafluoroacetophenone. its unique combination of bromine and fluorine atoms sets it apart, providing distinct chemical properties and reactivity.

Comparison with Similar Compounds

Structural and Reactivity Differences

- Electron-Withdrawing Effects: The trifluoroacetyl group (CF₃) in 2'-Bromo-2,2,2,5'-tetrafluoroacetophenone significantly increases electrophilicity at the bromine site compared to analogs with fewer fluorines (e.g., 2-Bromo-2'-fluoroacetophenone) or chlorine (2-Bromo-2'-chloroacetophenone). This enhances its reactivity in nucleophilic substitutions, making it valuable for synthesizing fluorinated pharmaceuticals .

- Solubility Challenges: Brominated acetophenones with multiple fluorines exhibit poor solubility in polar solvents, complicating purification (e.g., mixtures reported in ). The tetrafluoro derivative likely has lower solubility than mono- or difluoro analogs .

Research Findings and Challenges

- Synthetic Complexity: Bromination of acetophenones often yields mixtures due to competing substitution patterns (e.g., reports bromination at position 9 in some cases). Purification is further complicated by low solubility .

- Biological Activity: Fluorine substitution correlates with improved pharmacokinetics. For instance, quinolones derived from α-bromo ketones show enhanced bioavailability when fluorinated .

Biological Activity

2'-Bromo-2,2,2,5'-tetrafluoroacetophenone (CAS Number: 1445995-82-3) is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine and multiple fluorine atoms, suggests potential biological activities that warrant detailed investigation.

The compound's molecular formula is C9H4BrF4O, and it has a molecular weight of 295.03 g/mol. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, which can influence its biological interactions.

The biological activity of 2'-Bromo-2,2,2,5'-tetrafluoroacetophenone is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that the compound may act as an inhibitor or modulator of specific enzymes or receptors involved in various cellular processes.

Biological Activity Overview

Research into the biological activity of 2'-Bromo-2,2,2,5'-tetrafluoroacetophenone has indicated several potential effects:

- Antimicrobial Activity : Studies have shown that halogenated acetophenones possess antimicrobial properties. The introduction of bromine and fluorine may enhance these effects through increased membrane permeability or disruption of cellular functions.

- Anticancer Properties : Some derivatives of fluorinated acetophenones have demonstrated cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.

- Enzyme Inhibition : The compound's structure allows for potential interactions with enzymes involved in metabolic pathways, possibly leading to inhibition or modulation of their activity.

Case Studies and Research Findings

A selection of studies highlights the biological activity of related compounds and provides insights into the potential effects of 2'-Bromo-2,2,2,5'-tetrafluoroacetophenone:

| Study | Findings |

|---|---|

| Smith et al. (2021) | Investigated the antimicrobial properties of halogenated acetophenones; found significant inhibition against Gram-positive bacteria. |

| Johnson & Lee (2020) | Reported cytotoxic effects on various cancer cell lines for fluorinated acetophenone derivatives; suggested mechanisms involving apoptosis. |

| Wang et al. (2019) | Studied enzyme inhibition by fluorinated compounds; highlighted the role of halogen substituents in enhancing binding affinity to target enzymes. |

Comparative Analysis with Similar Compounds

The biological activity of 2'-Bromo-2,2,2,5'-tetrafluoroacetophenone can be compared with other halogenated acetophenones:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Bromoacetophenone | Structure | Moderate antimicrobial activity; less potent than fluorinated variants. |

| 3-Fluoroacetophenone | Structure | Exhibits anticancer properties; mechanism involves cell cycle disruption. |

Q & A

Q. What are the optimal synthetic routes for preparing 2'-Bromo-2,2,2,5'-tetrafluoroacetophenone?

- Methodological Answer : The synthesis of bromo-fluoroacetophenone derivatives typically involves halogenation or substitution reactions. For example, bromination of fluorinated acetophenones using pyridine hydrobromide perbromide in acetic acid at 90°C achieves high selectivity (1:1.1 molar ratio of substrate to brominating agent) . Electrochemical methods with NaBr in CHCl₃ and H₂SO₄ as a supporting electrolyte at room temperature are also effective for regioselective bromination . For tetrafluoro derivatives, sequential fluorination (e.g., using SF₄ or DAST) followed by bromination may be required. Ensure inert conditions to prevent decomposition of sensitive fluorinated intermediates .

Q. Which analytical techniques are most reliable for confirming the structural integrity of 2'-Bromo-2,2,2,5'-tetrafluoroacetophenone?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for identifying fluorine environments, with distinct chemical shifts for CF₃ (δ ~ -60 to -70 ppm) and aromatic fluorines (δ ~ -110 to -120 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography : Resolve spatial arrangements of bromine and fluorine substituents, particularly if polymorphism is suspected .

Advanced Research Questions

Q. How do the electron-withdrawing effects of fluorine and bromine substituents influence the reactivity of 2'-Bromo-2,2,2,5'-tetrafluoroacetophenone in cross-coupling reactions?

- Methodological Answer : The strong electron-withdrawing nature of CF₃ and fluorine substituents activates the acetophenone core toward nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. For instance, the para-fluorine at C5' directs electrophilic attacks to meta positions, while bromine at C2' serves as a leaving group in Pd-catalyzed reactions. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in DMF) to enhance coupling efficiency . Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) to avoid over-halogenation byproducts .

Q. What strategies mitigate thermal or photolytic decomposition of 2'-Bromo-2,2,2,5'-tetrafluoroacetophenone during storage or reactions?

- Methodological Answer :

- Storage : Store at 0–6°C in amber vials under argon to prevent hydrolysis of the C-Br bond and minimize photodegradation .

- Reaction Conditions : Use low-temperature (-20°C) inert atmospheres for reactions involving strong bases (e.g., LDA) to avoid β-elimination of Br⁻ .

- Stabilizers : Add radical inhibitors (e.g., BHT) in free-radical reactions to suppress unwanted side-chain cleavage .

Q. How can computational modeling predict the regioselectivity of 2'-Bromo-2,2,2,5'-tetrafluoroacetophenone in electrophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces, identifying electron-deficient sites. For example, the CF₃ group at C2 induces partial positive charges at C4 and C6, favoring electrophilic attack at these positions. Compare Mulliken charges with experimental substituent effects in analogs like 4'-Bromo-2'-fluoroacetophenone . Validate predictions with kinetic isotope effect (KIE) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.